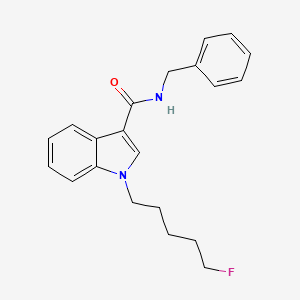

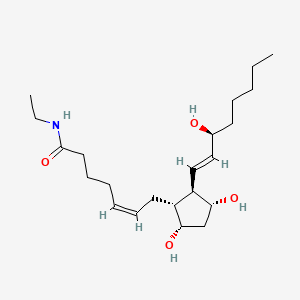

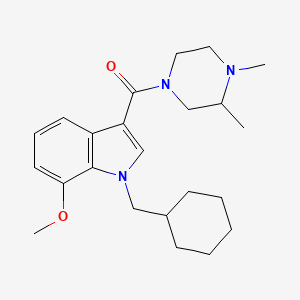

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

Overview

Description

Prostaglandin F2.alpha. ethyl amide is a synthetic analog of Prostaglandin F2.alpha., a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Prostaglandin F2.alpha. ethyl amide is particularly noted for its role in reducing intraocular pressure, making it a valuable compound in the treatment of conditions like glaucoma .

Mechanism of Action

Target of Action

Prostaglandin F2alpha ethyl amide, also known as PGF2α-NEt, primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition and has recently been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

The compound interacts with its target, the FP receptor, through a specific and distinct cell surface G protein-coupled receptor (GPCR) mechanism . This interaction triggers a cascade of intracellular events, leading to various physiological responses. For instance, Tafluprost, a novel prostaglandin analog with a high affinity for the fluoroprostaglandin (FP) receptor PGF2α, has an affinity for the FP receptor that is approximately 12 times higher than that of the carboxylic acid of latanoprost .

Biochemical Pathways

The compound affects the prostaglandin signaling pathway. Prostanoids, including PGF2α, are generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner . PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Pharmacokinetics

They act most often as autocrine or paracrine signaling agents

Result of Action

The molecular and cellular effects of Prostaglandin F2alpha ethyl amide’s action are diverse, given the wide range of physiological processes it influences. For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . It also plays a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis .

Biochemical Analysis

Biochemical Properties

Prostaglandin F2alpha ethyl amide interacts with specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . It induces calcium mobilization in RAW 264.7 macrophages and H1819 cells .

Cellular Effects

Prostaglandin F2alpha ethyl amide has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . It plays a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of Prostaglandin F2alpha ethyl amide involves receptor-mediated stimulation of the phospholipase C-intracellular calcium-PKC pathway and activation of downstream protein kinases . It also promotes receptor-mediated activation of PINK–Parkin mitophagy .

Temporal Effects in Laboratory Settings

The effects of Prostaglandin F2alpha ethyl amide on mitochondrial dynamics and mitophagy have been studied in the bovine corpus luteum . It elicits increased intracellular reactive oxygen species .

Dosage Effects in Animal Models

For instance, PGF2α has been used to regulate mammalian reproductive cycles .

Metabolic Pathways

Prostaglandin F2alpha ethyl amide is part of the prostanoid metabolic pathway . Prostanoids are formed through COXs on arachidonic acid via a two-step enzymatic process .

Subcellular Localization

It is known that prostaglandins are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prostaglandin F2.alpha. ethyl amide typically involves the modification of the carboxyl group of Prostaglandin F2.alpha. to an ethyl amide group. This can be achieved through a series of chemical reactions, including esterification and amidation. The process generally starts with the esterification of Prostaglandin F2.alpha. to form an intermediate ester, which is then converted to the ethyl amide through a reaction with ethylamine under controlled conditions .

Industrial Production Methods

Industrial production of Prostaglandin F2.alpha. ethyl amide involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin F2.alpha. ethyl amide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the double bonds within the compound.

Substitution: The ethyl amide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the saturation of double bonds .

Scientific Research Applications

Prostaglandin F2.alpha. ethyl amide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of prostaglandins and their analogs.

Biology: Researchers use it to investigate the physiological roles of prostaglandins in various biological processes.

Medicine: Its primary application is in ophthalmology, where it is used to lower intraocular pressure in patients with glaucoma.

Comparison with Similar Compounds

Similar Compounds

Prostaglandin F2.alpha.: The parent compound, which has similar biological activities but lacks the ethyl amide modification.

Bimatoprost: Another prostaglandin analog used to lower intraocular pressure, but with a different structural modification.

Latanoprost: A prostaglandin F2.alpha.

Uniqueness

Prostaglandin F2.alpha. ethyl amide is unique due to its specific modification at the carboxyl group, which enhances its lipophilicity and stability. This modification allows for better penetration into ocular tissues and prolonged duration of action compared to its parent compound .

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLETUMXUCSCVPL-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

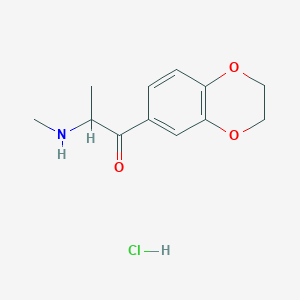

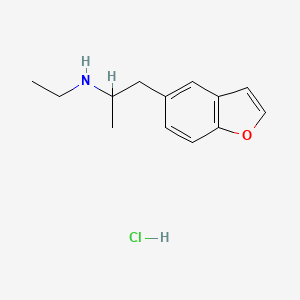

![2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride](/img/structure/B593056.png)

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)